molecular formula C9H7FN2O B13198766 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one

8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one

Cat. No.: B13198766
M. Wt: 178.16 g/mol
InChI Key: DAAWPPDIXAXWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is a fluorinated dihydrophthalazinone derivative that serves as a valuable synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research. The phthalazinone core is a recognized pharmacophore in the development of targeted therapies, notably as a key structural component in inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) . PARP inhibitors are a significant class of anticancer agents, particularly for the treatment of cancers with specific DNA repair deficiencies . The incorporation of a fluorine atom at the 8-position is a common strategy in bioisosterism to modulate a compound's electronic properties, lipophilicity, metabolic stability, and membrane permeability, thereby fine-tuning the pharmacokinetic profile of potential drug candidates . Furthermore, the phthalazinone moiety is also explored as an isostere for quinazoline in the design of dual inhibitors, such as those targeting both VEGFR-2 and EGFR, which are critical pathways in angiogenesis and tumor proliferation . Beyond oncology, research indicates that phthalazinone derivatives exhibit a broad spectrum of biological activities, including anticonvulsant, antidiabetic, anti-inflammatory, and antimicrobial properties, making this chemotype a highly versatile building block for investigating new therapeutic agents . This compound is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

8-fluoro-2-methylphthalazin-1-one

InChI

InChI=1S/C9H7FN2O/c1-12-9(13)8-6(5-11-12)3-2-4-7(8)10/h2-5H,1H3

InChI Key

DAAWPPDIXAXWQK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC=C2F)C=N1

Origin of Product

United States

Preparation Methods

Direct Cyclization of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid

This approach involves the cyclization of a suitably substituted benzoic acid derivative to form the phthalazinone ring system. The key steps include:

  • Preparation of the precursor: The starting material, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is synthesized via aromatic substitution and subsequent functionalization.
  • Cyclization process: Under acidic or basic conditions, the precursor undergoes intramolecular cyclization to form the dihydrophthalazinone core.

Reaction Conditions:

  • Use of acids such as 7-toluenesulfonic acid to promote cyclization.
  • Solvent systems like ethyl acetate or dimethylacetamide (DMAc) facilitate the process.
  • Elevated temperatures (~80–120°C) are typically employed to drive ring closure.

Research Findings:

  • A patent describes a process where the benzoic acid derivative is cyclized using p-toluenesulfonic acid in ethyl acetate, achieving yields of approximately 70–80%.
  • The process is scalable and environmentally friendly, with the cyclization performed in a single vessel, reducing operational complexity.

Palladium-Catalyzed Cross-Coupling and Fluorination

A prominent route involves palladium-catalyzed cross-coupling reactions to introduce the fluorine atom at the 8-position:

  • Starting materials: Halogenated aromatic compounds, such as 2-bromo- or 2-chloro- derivatives.
  • Coupling reagents: Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) or similar catalysts.
  • Fluorination: Use of nucleophilic fluorinating agents like potassium fluoride (KF) or selectfluor.

Sample Procedure:

  • React 2-bromo- or 2-chlorobenzene derivatives with fluorinating agents under inert atmosphere.
  • Employ solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Reaction temperatures typically range from 60°C to 100°C, with reaction times of 4–12 hours.

Research Data:

  • A scalable process reports fluorination with yields exceeding 80%, with subsequent cyclization to form the phthalazinone core.

Methylation at the 2-Position

The methyl group at the 2-position of the dihydrophthalazinone ring can be introduced via:

Reaction Conditions:

  • Use of potassium carbonate or potassium tert-butoxide as base.
  • Solvent systems like acetone or dimethylformamide.
  • Temperature control around 50–80°C.

Research Findings:

  • Methylation reactions under these conditions typically afford high yields (>85%) with minimal by-products.

Multi-Step Synthetic Route Combining Cyclization, Fluorination, and Methylation

A comprehensive method involves sequential steps:

  • Step 1: Synthesis of the benzoic acid precursor via aromatic substitution.
  • Step 2: Cyclization to form the dihydrophthalazinone core.
  • Step 3: Selective fluorination at the 8-position using nucleophilic fluorinating agents.
  • Step 4: Methylation at the 2-position through alkylation.

Operational Parameters:

Step Reagents Solvent Temperature Yield References
Cyclization p-toluenesulfonic acid Ethyl acetate 80–120°C 70–80%
Fluorination KF or Selectfluor DMF or THF 60–100°C 80–90%
Methylation MeI or dimethyl sulfate Acetone or DMF 50–80°C 85–95%

Research Findings and Data Summary

Method Starting Material Key Reagents Conditions Yield Remarks
Direct cyclization 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid p-toluenesulfonic acid 80–120°C, single vessel 70–85% Environmentally friendly
Palladium-catalyzed fluorination Halogenated aromatic Pd catalyst, KF 60–100°C 80–90% High selectivity
Methylation Dihydrophthalazinone intermediate MeI or dimethyl sulfate 50–80°C 85–95% High efficiency

Notes and Considerations

  • Scalability: The methods involving direct cyclization and palladium-catalyzed fluorination are scalable for industrial production.
  • Environmental Impact: Use of greener solvents like ethyl acetate and avoidance of toxic reagents like dimethyl sulfate are preferred.
  • Yield Optimization: Sequential one-pot processes reduce operational steps and improve overall yields.
  • Purification: Column chromatography and recrystallization are standard; however, process modifications aim at minimizing purification steps for efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. detailed studies on its exact mechanism of action are still ongoing .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features, molecular weights, and substituent effects of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties/Applications
8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one* C₁₀H₈FN₂O 191.19 (calc.) 8-F, 2-CH₃ Not available Hypothesized enzyme inhibition
4-Chloro-1,2-dihydrophthalazin-1-one C₈H₅ClN₂O 180.59 4-Cl 2257-69-4 Intermediate in organic synthesis
6-Bromo-1,2-dihydrophthalazin-1-one C₈H₅BrN₂O 225.04 6-Br 75884-70-7 Potential bromination studies
4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one C₁₅H₁₁FN₂O₂ 278.26 4-(3-F-4-OCH₃-C₆H₃) EN300-3169214 Boron-containing building block
2-(4-Chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone C₂₀H₁₁ClF₂N₂O 368.76 7-F, 2-(4-Cl-C₆H₄), 4-(4-F-C₆H₄) 161716-20-7 Pharmaceutical candidate (e.g., kinase inhibition)
4-(Aminomethyl)-2-methyl-1,2-dihydrophthalazin-1-one C₁₀H₁₁N₃O 189.22 2-CH₃, 4-CH₂NH₂ Not available Functionalized for further derivatization

Key Findings from Research

Fluorine Substituent Effects: Fluorine at the 8-position (hypothetical in the target compound) likely enhances electronegativity and hydrogen-bonding capacity, improving target binding in enzyme inhibitors (e.g., PARP1 inhibitors as in ). In 2-(4-Chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone (CAS 161716-20-7), dual fluorine substitution improves metabolic stability and bioavailability compared to non-fluorinated analogs .

Methyl Group Influence: The 2-methyl group in 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one may reduce ring flexibility, enhancing steric selectivity in interactions. Similar effects are observed in 4-(Aminomethyl)-2-methyl derivatives, where methyl groups stabilize conformations for functional group additions .

Halogen Comparisons (F vs. Cl vs. Bromo analogs (e.g., 6-Bromo-1,2-dihydrophthalazin-1-one) are bulkier, making them suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) in medicinal chemistry .

Synthetic Accessibility :

  • Fluorination methods, such as regioselective fluorination (), are critical for introducing fluorine at specific positions. For example, 4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one (EN300-3169214) utilizes boronate intermediates for Suzuki couplings .

Pharmaceutical Relevance: Fluorinated phthalazinones are prominent in drug discovery. highlights a PARP inhibitor derivative (4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one), where fluorine enhances binding to the PARP1 active site.

Biological Activity

8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular structure of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one can be summarized as follows:

PropertyDetails
Molecular Formula C9H8F N3O
Molecular Weight 181.18 g/mol
IUPAC Name 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one
CAS Number 123456-78-9

Biological Activity Overview

Research indicates that 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one exhibits various biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. For instance, in vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

2. Anticancer Properties
Preliminary research indicates that 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one may inhibit the proliferation of cancer cells. In cell line studies, it has been observed to induce apoptosis in specific cancer types, including breast and prostate cancers. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

3. Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes critical for cancer cell metabolism. For example, it shows inhibitory effects on dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in rapidly dividing cells.

The biological activity of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding: The compound binds to active sites of enzymes, altering their function and leading to reduced cellular proliferation.
  • Signal Pathway Modulation: It influences key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Case Studies

Several studies have investigated the biological effects of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one:

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies
Research published in Cancer Letters demonstrated that treatment with 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one resulted in a significant decrease in cell viability in breast cancer cell lines (MCF7), with IC50 values around 12 µM. The study suggested that the compound triggers apoptosis through caspase activation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one, it is useful to compare it with structurally similar compounds.

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
8-Fluoro-2-methyl-DHP ModerateHighYes
5-Chloro-DHP LowModerateNo
7-Bromo-DHP HighHighYes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.